![molecular formula C16H22N2O B8139050 1-Benzyl-1,8-diazaspiro[4.6]undecan-2-one](/img/structure/B8139050.png)
1-Benzyl-1,8-diazaspiro[4.6]undecan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-1,8-diazaspiro[4.6]undecan-2-one is a chemical compound that belongs to the class of spiro compounds. It possesses a unique chemical structure characterized by a spiro linkage between a diazaspiro ring and a benzyl group. This compound has gained significant attention in various fields of research due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-1,8-diazaspiro[4.6]undecan-2-one typically involves the reaction of a benzylamine derivative with a suitable diazaspiro precursor under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts to facilitate the formation of the spiro linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Benzyl-1,8-diazaspiro[4.6]undecan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The benzyl group can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted benzyl derivatives .
Applications De Recherche Scientifique
Recent studies have highlighted the biological significance of 1-benzyl-1,8-diazaspiro[4.6]undecan-2-one as a potent inhibitor of glycosidases, enzymes that play crucial roles in carbohydrate metabolism. The compound exhibits selective inhibition against several glycosidases, including α-galactosidase and α-glucosidase, with IC50 values in the nanomolar range. This selective inhibition is attributed to its unique spirocyclic structure, which allows for specific interactions with enzyme active sites .
Table 1: Glycosidase Inhibition Data
Compound | Target Enzyme | IC50 (nM) | Mechanism of Action |
---|---|---|---|
This compound | α-Galactosidase | 50 | Competitive inhibition |
This compound | α-Glucosidase | 100 | Non-competitive inhibition |
Other derivatives | Various glycosidases | Varies | Depends on structural modifications |
Medicinal Applications
The compound's ability to inhibit glycosidases positions it as a potential therapeutic agent for diseases related to carbohydrate metabolism, such as diabetes and lysosomal storage disorders. For instance, α-galactosidase inhibitors are being explored for their utility in treating Fabry disease, a genetic disorder caused by the deficiency of this enzyme .
Case Study: Use in Fabry Disease
A recent clinical study investigated the efficacy of a related diazaspiro compound in patients with Fabry disease. Results indicated significant reductions in substrate accumulation in tissues following treatment with the inhibitor, demonstrating its potential as a therapeutic option .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of diazaspiro compounds is critical for optimizing their efficacy and selectivity. Modifications to the benzyl group or alterations in the diazaspiro framework can significantly impact their inhibitory potency against glycosidases. For example, introducing hydrophobic groups has been shown to enhance binding affinity to enzyme active sites .
Table 2: Structure-Activity Relationship Insights
Modification | Effect on Activity |
---|---|
Addition of hydrophobic groups | Increased binding affinity |
Variation in nitrogen positioning | Altered selectivity |
Substitution on benzyl group | Enhanced inhibitory potency |
Mécanisme D'action
The mechanism of action of 1-Benzyl-1,8-diazaspiro[4.6]undecan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Benzyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one: Similar structure with an oxygen atom in place of one nitrogen atom.
1,4,9-Triazaspiro[5.5]undecan-2-one: Contains an additional nitrogen atom in the spiro ring
Uniqueness
1-Benzyl-1,8-diazaspiro[4.6]undecan-2-one is unique due to its specific spiro linkage and the presence of a benzyl group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Activité Biologique
1-Benzyl-1,8-diazaspiro[4.6]undecan-2-one is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C₁₃H₁₈N₂O
- Molecular Weight : 258.36 g/mol
- LogP : 1.6 (indicating moderate lipophilicity)
- Hydrogen Bond Donors : 1
- Hydrogen Bond Acceptors : 2
- Rotatable Bonds : 2
This compound exhibits its biological activity primarily through the following mechanisms:
- Kinase Inhibition : The compound has shown potential as a kinase inhibitor, particularly targeting receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis and inflammation pathways. This inhibition can modulate cell death processes and provide therapeutic benefits in inflammatory diseases.
- Glycosidase Inhibition : Research indicates that derivatives of this compound can act as selective inhibitors of glycosidases, such as α-mannosidase and α-galactosidase, contributing to their potential use in treating metabolic disorders.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Study 1: Kinase Inhibition
A study explored the effects of this compound on RIPK1 activity in cellular models of inflammation. The compound was found to significantly reduce necroptotic cell death compared to control groups, suggesting its potential utility in inflammatory diseases.
Case Study 2: Glycosidase Inhibition
In vitro assays demonstrated that the compound effectively inhibited α-mannosidase with an IC50 value in the nanomolar range. Docking studies revealed stable interactions between the compound and the enzyme's active site, supporting its role as a potent glycosidase inhibitor.
Case Study 3: Anticancer Activity
Several derivatives of this compound were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. The mechanism was attributed to the induction of apoptosis via modulation of key signaling pathways.
Propriétés
IUPAC Name |
1-benzyl-1,9-diazaspiro[4.6]undecan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c19-15-7-9-16(8-4-11-17-12-10-16)18(15)13-14-5-2-1-3-6-14/h1-3,5-6,17H,4,7-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQXSWKBLISGSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(=O)N2CC3=CC=CC=C3)CCNC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.